Cas no 521096-33-3 (Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate)

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate is a chiral oxazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a stereocenter at the (1R)-position, enhancing its role in enantioselective reactions. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, while the oxazole core contributes to its stability and reactivity. This ester is particularly valuable in peptidomimetics and heterocyclic chemistry, serving as a versatile intermediate for constructing complex molecular architectures. Its well-defined stereochemistry and functional group compatibility make it a preferred choice for medicinal chemistry applications, including the development of bioactive compounds.
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate structure
521096-33-3 structure
Product Name:Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
CAS No:521096-33-3
MF:C16H18N2O5
MW:318.324524402618
MDL:MFCD23097122
CID:4714937
Update Time:2025-10-11

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
    • Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
    • MDL: MFCD23097122
    • Inchi: 1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m1/s1
    • InChI Key: MCLSIRVYRZFQHW-SNVBAGLBSA-N
    • SMILES: O1C(C)=C(C(=O)OC)N=C1[C@@H](C)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 411
  • Topological Polar Surface Area: 90.7

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB339846-1 g
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate; 98%
521096-33-3
1 g
€723.50 2023-07-19
abcr
AB339846-1g
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate, 98%; .
521096-33-3 98%
1g
€944.00 2025-04-18

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:521096-33-3)Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
Order Number:A1163381
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):559.0
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Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate Related Literature

Additional information on Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate

Comprehensive Overview of Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 521096-33-3)

Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS No. 521096-33-3) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This oxazole derivative features a unique chiral center and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate in the synthesis of bioactive molecules. Its structural complexity and functional versatility have garnered significant attention from researchers exploring peptide mimetics, heterocyclic chemistry, and drug discovery.

The compound's CAS number 521096-33-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production methods, particularly to reduce waste and improve yield. Researchers frequently inquire about its stereoselective synthesis, solubility profiles, and applications in catalysis, reflecting its relevance in modern organic chemistry.

From a molecular perspective, the oxazole ring in this compound contributes to its stability and reactivity, while the ester group offers flexibility for further derivatization. These features align with current industry demands for multifunctional building blocks in medicinal chemistry. Notably, its role in constructing protease inhibitors and kinase modulators has been highlighted in recent patents, underscoring its potential in targeted therapeutics.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing this compound's purity and stereochemical integrity. Discussions in academic forums often focus on its chromatographic separation challenges and storage stability, addressing practical concerns for laboratory use. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry platforms has been explored to enhance scalability.

In the context of intellectual property, CAS 521096-33-3 appears in several patent applications related to anticancer agents and anti-inflammatory drugs, reflecting its commercial significance. The compound's structure-activity relationships (SAR) are frequently studied to optimize its pharmacological properties, a topic trending in computational chemistry circles. As the pharmaceutical industry shifts toward personalized medicine, such intermediates gain prominence for their modular design potential.

Environmental and safety considerations for handling Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate emphasize standard laboratory precautions, though it is not classified as hazardous under major regulatory frameworks. Its biodegradability and ecotoxicological profile remain areas of active investigation, particularly given the growing emphasis on green pharmaceuticals.

Market analyses indicate rising demand for this compound in contract research organizations (CROs) and academic institutions, driven by its utility in fragment-based drug design. Suppliers often highlight its availability in both milligram and kilogram scales, catering to diverse research needs. For those seeking alternatives, comparisons with structurally similar Cbz-protected amino acid derivatives are common in sourcing discussions.

Future research directions may explore its incorporation into bioconjugates or nanocarrier systems, leveraging its functional groups for advanced drug delivery. As synthetic methodologies evolve, particularly in enzymatic catalysis and photoredox chemistry, the accessibility and applications of CAS 521096-33-3 are expected to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:521096-33-3)Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate
A1163381
Purity:99%
Quantity:1g
Price ($):559.0
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